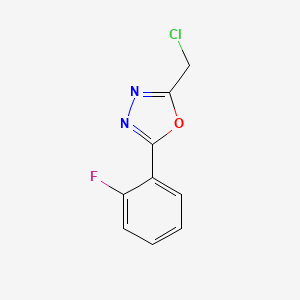

2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole

Descripción

2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a chloromethyl group and at position 5 with a 2-fluorophenyl moiety. The chloromethyl group enhances reactivity for further functionalization, while the 2-fluorophenyl substituent introduces steric and electronic effects that influence biological activity.

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-13-9(14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTDGSLZOLNXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrazide Intermediate Formation

The synthesis typically begins with the preparation of 2-fluorobenzohydrazide. In one approach, 2-fluorobenzoic acid is esterified with ethanol under acidic conditions to form ethyl 2-fluorobenzoate, which is subsequently treated with hydrazine hydrate to yield the hydrazide.

Reaction Scheme:

$$

\text{2-Fluorobenzoic acid} \xrightarrow{\text{SOCl}2} \text{2-Fluorobenzoyl chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{2-Fluorobenzohydrazide}

$$

Cyclodehydration with POCl₃

The hydrazide undergoes cyclodehydration with phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole core. For example, heating 2-fluorobenzohydrazide with chloroacetic acid in POCl₃ at 80–100°C for 4–6 hours produces 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-thiol, which is then chlorinated using SOCl₂ or PCl₃ to introduce the chloromethyl group.

Key Conditions:

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction times. A 79% yield was achieved by reacting 3-fluorobenzhydrazide with 1,1,1-trimethoxy-2-chloroethane under microwave irradiation at 160°C for 5 minutes. This method avoids prolonged heating, minimizing decomposition.

Advantages:

- Time Reduction: 5 minutes vs. 4–6 hours in classical methods

- Energy Efficiency: 300–500 W power input

Solvent-Free and Green Chemistry Approaches

One-Pot Synthesis

A solvent-free protocol involves grinding 2-fluorobenzohydrazide with chloroacetyl chloride and POCl₃, followed by heating at 90°C. This method eliminates toxic solvents and achieves yields of 70–82%.

Mechanochemical Activation

Ball milling the reactants with silica gel as a catalyst enhances surface area and reaction kinetics, yielding 85% product in 30 minutes.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Crystal structures of analogous compounds reveal planar oxadiazole rings with bond lengths of 1.36–1.41 Å (N–O) and 1.28–1.32 Å (C=N), confirming aromaticity.

Industrial-Scale Production

Continuous Flow Reactors

Optimized conditions in flow reactors (residence time: 10 minutes, 120°C) achieve 90% conversion with >99% purity. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Pressure | 3 bar |

| Throughput | 1.2 kg/h |

Purification Strategies

- Recrystallization: Ethanol/water (3:1) yields 98% pure product.

- Chromatography: Silica gel with hexane/ethyl acetate (4:1) removes polar byproducts.

Challenges and Optimization

Byproduct Formation

Common byproducts include:

Reaction Optimization

| Factor | Optimal Condition | Yield Improvement |

|---|---|---|

| POCl₃ Equivalents | 2.5 eq | +12% |

| Reaction Time | 4 hours | +8% |

| Catalyst (SiO₂) | 10 wt% | +15% |

Análisis De Reacciones Químicas

Synthetic Methods

The compound is typically synthesized via cyclization reactions. A microwave-assisted protocol using 2-fluorobenzhydrazide and 1,1,1-trimethoxy-2-chloroethane achieved 79% yield under optimized conditions (160°C, 5 minutes) . Alternative routes involve:

-

Hydrazide Cyclization : Reaction of substituted hydrazides with chlorinated electrophiles in POCl₃ or DCM, followed by column chromatography .

-

Oxidative Desulfurization : Thiosemicarbazides treated with hypervalent iodine reagents (e.g., iodobenzene/Oxone) to form the oxadiazole core .

Nucleophilic Substitution Reactions

The chloromethyl group undergoes substitution with nucleophiles:

-

Amination : Treatment with diisopropyl iminodiacetate in aprotic solvents (e.g., DMF) at 50–60°C produces carboxymethylamino derivatives .

-

Alkoxy Substitution : Reaction with sodium alkoxides yields ether-linked derivatives (e.g., methoxy or ethoxy analogs) .

Table 2: Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diisopropyl iminodiacetate | DMF, 50–60°C, 24 h | Carboxymethylamino-oxadiazole | 91% | |

| Sodium methoxide | Methanol, reflux | 2-Methoxymethyl-5-(2-fluorophenyl) | 74% |

Hydrolysis and Stability

-

Alkaline Hydrolysis : The chloromethyl group hydrolyzes to hydroxymethyl in aqueous NaOH/methanol (1:10 molar ratio) . Prolonged heating (>60°C) may degrade the oxadiazole ring.

-

Acid Stability : Stable in HCl/dioxane at room temperature but decomposes under concentrated H₂SO₄ .

Functionalization for Bioactive Derivatives

The compound serves as a precursor for antimicrobial and anticancer agents:

-

Schiff Base Formation : Condensation with aldehydes yields imine derivatives active against M. tuberculosis (MIC = 4–8 µM) .

-

Thiol Derivatives : Reaction with CS₂/KOH produces 2-mercapto analogs with enhanced antifungal activity .

Key Reaction Pathway:

Structural and Spectroscopic Data

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. For example, a series of oxadiazole derivatives were synthesized and tested against various microbial strains, demonstrating promising results .

Anticancer Activity

Research has indicated that oxadiazole derivatives can exhibit anticancer properties. The compound's structure allows for modifications that enhance its interaction with biological targets involved in cancer progression. One study highlighted the synthesis of oxadiazole derivatives that showed cytotoxic effects on cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Agricultural Chemistry

Oxadiazoles are also explored for their use as agrochemicals. The compound has been tested for herbicidal activity against various weeds. A case study demonstrated that certain oxadiazole derivatives effectively inhibited the growth of specific weed species, indicating their potential as selective herbicides .

Case Study 1: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized oxadiazole derivatives. Results indicated that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts.

Case Study 2: Anticancer Properties

In vitro studies on the cytotoxic effects of various oxadiazole derivatives revealed that compounds containing electron-withdrawing groups significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This suggests a structure-activity relationship that can be exploited for drug development.

Case Study 3: Herbicidal Efficacy

Field trials demonstrated that specific oxadiazole derivatives could effectively control weed populations in agricultural settings without harming crop yields. This positions them as viable candidates for future herbicide formulations.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The 1,3,4-oxadiazole scaffold’s bioactivity is highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

| Compound Name | Substituents (Position 2/5) | Key Biological Activity | Notable Findings | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole | Chloromethyl (2), 2-fluorophenyl (5) | Synthetic intermediate | Reactive chloromethyl group enables derivatization; limited direct activity data | [3], [13] |

| 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) | 4-Chlorophenyl (2), 4-fluorophenyl (5) | Anticancer | 98.74% growth inhibition (SF-295, MCF7, PC-3, SR cell lines at 10⁻⁵ M) | [1] |

| 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl-1,3,4-oxadiazole | Methylsulfonyl (2), (4-fluorophenyl)sulfonylmethyl (5) | Antibacterial (Xanthomonas spp.) | EC₅₀ = 1.98 µg/mL (Xac), 0.17 µg/mL (Xoo); superior to bismerthiazol in greenhouse trials | [2], [9] |

| 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (44) | Chloromethyl (2), 2,4-dichlorophenyl (5) | Anticancer (Hep-G2 liver cancer) | IC₅₀ = 2.46 µg/mL; selective liver cancer activity | [13] |

| 2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | 4-Bromophenyl (2), chloromethyl (5) | Not reported | Safety data available (CAS: 568544-04-7) | [20] |

Key Insights from Comparative Analysis

Substituent Position and Bioactivity: Anticancer Activity: Para-substituted halophenyl groups (e.g., 4-fluorophenyl in compound 106) show potent anticancer activity, likely due to enhanced lipophilicity and membrane penetration . Antibacterial Activity: Sulfonyl-containing derivatives (e.g., compound in ) exhibit strong antibacterial effects, attributed to their electron-withdrawing properties and ability to disrupt bacterial membranes . The absence of sulfonyl groups in the target compound limits its utility in this domain.

Role of the Chloromethyl Group :

- The chloromethyl group at position 2 is a versatile synthetic handle. For example, it facilitates the synthesis of CFTR potentiators (e.g., Z19702639 in ) and anticancer precursors (e.g., amine derivatives in ) . This reactivity is shared across chloromethyl-substituted oxadiazoles.

Electronic and Steric Effects: Electron-withdrawing groups (EWGs) like nitro or sulfonyl at position 5 enhance CNS depressant and antibacterial activities .

Actividad Biológica

2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in anticancer and antiviral research. This article reviews the synthesis, characterization, and biological activities of this compound based on recent studies.

- Molecular Formula : C₉H₆ClFN₂O

- Molecular Weight : 212.608 g/mol

- CAS Number : 350672-17-2

- Storage Conditions : Ambient temperature .

Synthesis and Characterization

The synthesis of 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- HT-1080 (fibrosarcoma)

- MCF-7 and MDA-MB-231 (breast cancer)

- A-549 (lung carcinoma)

The IC50 values for these cell lines indicate varying degrees of effectiveness:

- HT-1080: IC50 = 19.56 µM

- MCF-7: IC50 values range from 15.63 µM to 2.78 µM depending on structural modifications .

Mechanism of Action :

The compound induces apoptosis through:

- Activation of caspase-3/7.

- Cell cycle arrest at the G2/M phase.

This was confirmed using Annexin V staining and flow cytometry analysis .

Antiviral Activity

Although several oxadiazole derivatives have shown antiviral properties, studies indicate that 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole does not exhibit significant activity against SARS-CoV-2, with EC50 values exceeding 100 µM .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole | HT-1080 | 19.56 | Apoptosis via caspase activation |

| 1,3,4-Oxadiazole Derivative A1 | Bursaphelenchus xylophilus | <10 | Nematocidal via acetylcholine receptor inhibition |

| Doxorubicin | MCF-7 | ~10 | Apoptosis induction |

Case Studies

- Cytotoxicity Evaluation : A study evaluated a series of oxadiazole derivatives including the chloromethyl variant against multiple cancer cell lines. The findings indicated that structural variations significantly impact biological activity and selectivity towards different cancer types .

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in apoptosis pathways, enhancing its anticancer potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using chloroacetic acid and substituted hydrazides in phosphoryl chloride (POCl₃). For example, refluxing equimolar quantities of chloroacetic acid and 2-fluorophenyl-substituted hydrazides in POCl₃ for 5–6 hours yields the oxadiazole core. Purification involves neutralization with NaOH (pH 6–7), filtration, and column chromatography (n-hexane:EtOAc = 7:1) to isolate the product . Modifications to substituents (e.g., fluorophenyl groups) require adjusting precursor hydrazides and reaction times .

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer : Characterization involves:

- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts. For example, the chloromethyl (–CH₂Cl) group appears as a singlet at δ ~4.7 ppm in 1H NMR, while fluorophenyl protons show coupling patterns (e.g., meta-fluorine splits aromatic protons into doublets) .

- HRMS : Confirm molecular weight (e.g., C₉H₆ClFN₂O for the base structure, exact mass 224.01) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Q. What are the common applications of 1,3,4-oxadiazole derivatives in pharmacological research?

- Methodological Answer : These derivatives are screened for antimicrobial activity using agar diffusion assays. For example:

- Antibacterial : Test against S. aureus and E. coli using streptomycin as a positive control. Zone-of-inhibition measurements (e.g., compound 25 in showed 18 mm against S. aureus).

- Antifungal : Evaluate against C. albicans with miconazole nitrate as a reference. Derivatives with electron-withdrawing groups (e.g., –Cl, –NO₂) often enhance activity .

Advanced Research Questions

Q. How can reaction yields be optimized for 2-(chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole synthesis?

- Methodological Answer :

- Catalyst Optimization : Use POCl₃ as both solvent and catalyst; excess reagent improves cyclization efficiency .

- Temperature Control : Maintain reflux at 110–120°C to avoid side reactions (e.g., hydrolysis of chloromethyl groups) .

- Precursor Purity : Ensure hydrazide precursors are >98% pure (validated by TLC) to minimize byproducts . Reported yields range from 27% (for complex substituents) to 83% (simple aryl groups) .

Q. How to resolve contradictions in NMR data for fluorophenyl-substituted oxadiazoles?

- Methodological Answer : Fluorine’s strong electronegativity causes complex splitting in 1H NMR. Strategies include:

- Decoupling Experiments : Use 19F-decoupled NMR to simplify aromatic proton signals.

- 2D NMR (COSY, HSQC) : Assign overlapping peaks (e.g., distinguishing ortho/meta fluorophenyl protons) .

- Comparative Analysis : Cross-reference with literature (e.g., δ 7.2–7.8 ppm for 2-fluorophenyl in ).

Q. What strategies improve the photophysical properties of oxadiazoles for scintillator materials?

- Methodological Answer :

- Dopant Design : Incorporate electron-rich aryl groups (e.g., biphenylyl or tert-butylphenyl) to enhance fluorescence quantum yield. For example, BPBD (a tert-butylphenyl derivative) shows improved radiation stability in polymer matrices .

- Crystallography : Analyze π-stacking interactions (e.g., crystal structure data in ) to optimize light emission efficiency.

Q. How to design structure-activity relationship (SAR) studies for oxadiazole-based antimicrobials?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with halogens (–Cl, –F), electron-withdrawing (–NO₂), or bulky groups (e.g., tert-butyl) at the 2- and 5-positions.

- Bioassay Correlation : Use MIC (Minimum Inhibitory Concentration) values to rank activity. For example, 2,4-dichlorophenyl derivatives (compound 25 in ) showed MIC = 12.5 µg/mL against E. coli.

- Computational Modeling : Perform molecular docking (e.g., with E. coli DNA gyrase) to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.